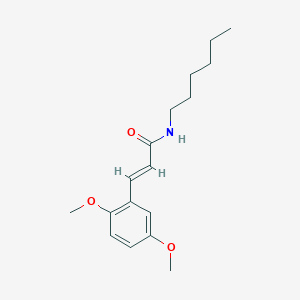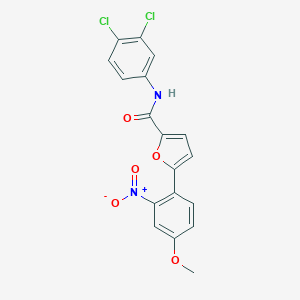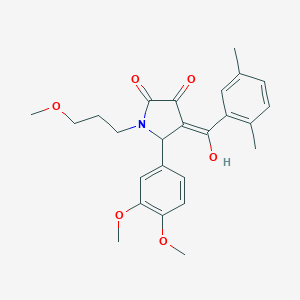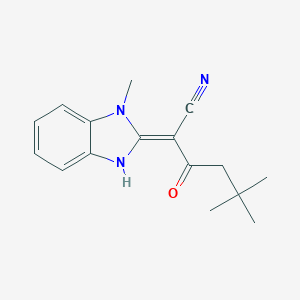![molecular formula C15H18N2O3S2 B254992 N-[4-(tert-butylsulfamoyl)phenyl]thiophene-2-carboxamide](/img/structure/B254992.png)
N-[4-(tert-butylsulfamoyl)phenyl]thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(tert-butylsulfamoyl)phenyl]thiophene-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as TAK-659 and has been extensively studied for its biological and physiological effects.
Mécanisme D'action
The mechanism of action of N-[4-(tert-butylsulfamoyl)phenyl]thiophene-2-carboxamide is not fully understood. However, studies have suggested that this compound inhibits the activity of Bruton's tyrosine kinase (BTK), which is a key enzyme involved in the development and progression of cancer. By inhibiting BTK activity, N-[4-(tert-butylsulfamoyl)phenyl]thiophene-2-carboxamide can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
N-[4-(tert-butylsulfamoyl)phenyl]thiophene-2-carboxamide has several biochemical and physiological effects. Studies have shown that this compound can induce apoptosis (cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and suppress the immune system. These effects make N-[4-(tert-butylsulfamoyl)phenyl]thiophene-2-carboxamide a promising candidate for the treatment of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
N-[4-(tert-butylsulfamoyl)phenyl]thiophene-2-carboxamide has several advantages for lab experiments. This compound is relatively easy to synthesize and can be obtained in large quantities. Additionally, N-[4-(tert-butylsulfamoyl)phenyl]thiophene-2-carboxamide has potent anti-tumor activity, making it an ideal compound for testing in preclinical studies.
However, there are also limitations to using N-[4-(tert-butylsulfamoyl)phenyl]thiophene-2-carboxamide in lab experiments. This compound is highly toxic and can cause severe side effects, making it difficult to use in vivo studies. Additionally, the mechanism of action of N-[4-(tert-butylsulfamoyl)phenyl]thiophene-2-carboxamide is not fully understood, which can make it challenging to interpret the results of experiments.
Orientations Futures
There are several future directions for research on N-[4-(tert-butylsulfamoyl)phenyl]thiophene-2-carboxamide. One of the primary areas of research is in the development of new cancer therapies based on this compound. Researchers are also exploring the potential applications of N-[4-(tert-butylsulfamoyl)phenyl]thiophene-2-carboxamide in other fields, such as immunology and inflammation.
Conclusion
N-[4-(tert-butylsulfamoyl)phenyl]thiophene-2-carboxamide is a promising compound that has potential applications in various fields. This compound has potent anti-tumor activity and can inhibit the growth of cancer cells. However, further research is needed to fully understand the mechanism of action of N-[4-(tert-butylsulfamoyl)phenyl]thiophene-2-carboxamide and to develop new therapies based on this compound.
Méthodes De Synthèse
The synthesis of N-[4-(tert-butylsulfamoyl)phenyl]thiophene-2-carboxamide is a complex process that involves several steps. The initial step involves the reaction of tert-butylamine with 4-bromoaniline to form 4-(tert-butylamino)aniline. This compound is then reacted with 2-bromothiophene-3-carboxylic acid to form the desired product, N-[4-(tert-butylsulfamoyl)phenyl]thiophene-2-carboxamide.
Applications De Recherche Scientifique
N-[4-(tert-butylsulfamoyl)phenyl]thiophene-2-carboxamide has been extensively studied for its potential applications in various fields. One of the primary applications of this compound is in the treatment of cancer. Studies have shown that N-[4-(tert-butylsulfamoyl)phenyl]thiophene-2-carboxamide has potent anti-tumor activity and can inhibit the growth of various cancer cells.
Propriétés
Nom du produit |
N-[4-(tert-butylsulfamoyl)phenyl]thiophene-2-carboxamide |
|---|---|
Formule moléculaire |
C15H18N2O3S2 |
Poids moléculaire |
338.4 g/mol |
Nom IUPAC |
N-[4-(tert-butylsulfamoyl)phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C15H18N2O3S2/c1-15(2,3)17-22(19,20)12-8-6-11(7-9-12)16-14(18)13-5-4-10-21-13/h4-10,17H,1-3H3,(H,16,18) |
Clé InChI |
PSVMZOOGPAPZQV-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CS2 |
SMILES canonique |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-chloro-4-[2-[(Z)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-1H-pyridazin-6-one](/img/structure/B254911.png)
![N-allyl-N-(6-methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl)amine](/img/structure/B254912.png)
![(7-tert-butyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid](/img/structure/B254914.png)
![3-benzyl-7-tert-butyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B254915.png)


![1-[[(E)-(3-bromo-5-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-methylthiourea](/img/structure/B254924.png)

![N-[(E)-(2-nitrophenyl)methylideneamino]quinazolin-4-amine](/img/structure/B254927.png)
![N,N'-[(2-fluorophenyl)methanediyl]bis(3-methylbutanamide)](/img/structure/B254931.png)

![2-(2-Furyl)-5-{4-nitrophenyl}-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B254935.png)
